3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride is a synthetic molecule with a complex structure featuring an aminoethyl, benzodiazol, and dimethylbenzamide components. It is used extensively in scientific research due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride typically involves multi-step reactions. The synthetic route usually starts with the formation of the benzodiazol core through cyclization reactions, followed by the incorporation of the aminoethyl group via nucleophilic substitution. The ethynyl linkage is introduced using palladium-catalyzed coupling reactions. Final steps include the introduction of the dimethylbenzamide group through amide bond formation. Industrial production may involve similar steps but optimized for scale, yield, and purity using advanced techniques like continuous flow chemistry.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
Oxidation and Reduction
It can undergo oxidative transformations, typically at the benzodiazol or ethynyl groups, using reagents like hydrogen peroxide or metal catalysts. Reduction reactions could involve the nitro groups if present.
Substitution
Nucleophilic or electrophilic substitution reactions are common, especially on the benzodiazol ring. Common reagents include alkyl halides and metal halides.
Hydrolysis
The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
The compound is utilized in various fields:
Chemistry
As a building block for more complex molecules and as a reagent in synthetic methodologies.
Biology
Investigating its interaction with biological macromolecules such as proteins and nucleic acids.
Medicine
Potential therapeutic applications owing to its unique structure, including studies on its role as an inhibitor or activator of specific biological pathways.
Industry
Its stability and reactivity make it valuable for material science applications, including the development of novel polymers and coatings.
Mechanism of Action
The compound exerts its effects through several mechanisms, depending on its context of use. For instance, in biological systems, it can bind to specific proteins, altering their activity. Its structural features allow it to interact with key molecular targets and pathways, potentially modulating enzymatic activities or signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other benzodiazol derivatives and amide-linked molecules. What sets 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}-N,N-dimethylbenzamide dihydrochloride apart is its combined functional groups, allowing unique reactivity and interaction profiles. Other compounds might lack the ethynyl linkage or the dimethylbenzamide moiety, leading to different chemical behaviors and biological activities.
Similar compounds: 3-(2-aminoethyl)-1H-benzodiazole-5-carboxamide, 3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}benzamide, N,N-dimethyl-3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]ethynyl}benzamide.
That’s a wrap on this thorough breakdown. Hope it gives you the detailed view you needed!
Properties
CAS No. |
2694744-36-8 |
---|---|
Molecular Formula |
C20H22Cl2N4O |
Molecular Weight |
405.3 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.